2-Hydroxypropyl methacrylate

Catalog No.
S3317121
CAS No.
27813-02-1
M.F
C7H12O3
M. Wt
144.17 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydroxypropyl methacrylate

CAS Number

27813-02-1

Product Name

2-Hydroxypropyl methacrylate

IUPAC Name

2-hydroxypropyl 2-methylprop-2-enoate

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

InChI

InChI=1S/C7H12O3/c1-5(2)7(9)10-4-6(3)8/h6,8H,1,4H2,2-3H3

InChI Key

VHSHLMUCYSAUQU-UHFFFAOYSA-N

SMILES

CC(COC(=O)C(=C)C)O

Solubility

less than 1 mg/mL at 73° F (NTP, 1992)
Limited solubility in water, sol in common organic solvents

Synonyms

2-hydroxypropyl methacrylate, methacrylic acid, 2-hydroxypropyl ester

Canonical SMILES

CC(COC(=O)C(=C)C)O

Polymerization Monomer

One of the primary applications of HPMA in scientific research is its role as a polymerization monomer. Monomers are small molecules that can covalently bond with each other to form larger structures called polymers. HPMA readily undergoes polymerization reactions, forming the basis for various research studies.

HPMA-based polymers offer several advantages, including:

  • Biocompatibility: These polymers exhibit good biocompatibility, making them suitable for biomedical applications such as drug delivery systems and tissue engineering scaffolds [National Institutes of Health, National Toxicology Program Chemical Repository Database. 1992. ]
  • Water solubility: The presence of the hydroxyl group (OH) in HPMA contributes to the water solubility of its polymers, which is crucial for many biological applications [Sigma-Aldrich, Mixture of hydroxypropyl and hydroxyisopropyl methacrylates, 97%, contains 180-220 ppm monomethyl ether hydroquinone as inhibitor. ]
  • Tailorable properties: By modifying the structure of HPMA or incorporating it with other monomers, researchers can create polymers with specific properties tailored for various research needs [Eugenyl-2-Hydroxypropyl Methacrylate-Incorporated Experimental Dental Composite: Degree of Polymerization and In Vitro Cytotoxicity Evaluation, María DL et al. (2023) Materials 14(2):277. ]

These characteristics make HPMA a versatile tool for researchers in various scientific disciplines, including:

  • Drug delivery: HPMA-based polymers are being explored for their potential to deliver drugs in a targeted and controlled manner [Eugenyl-2-Hydroxypropyl Methacrylate-Incorporated Experimental Dental Composite: Degree of Polymerization and In Vitro Cytotoxicity Evaluation, María DL et al. (2023) Materials 14(2):277. ]
  • Tissue engineering: Researchers are investigating the use of HPMA-based hydrogels for tissue engineering applications due to their biocompatibility and ability to mimic the natural extracellular matrix [Copolymer Involving 2-Hydroxyethyl Methacrylate and 2-Chloroquinyl Methacrylate: Synthesis, Characterization and In Vitro 2-Hydroxychloroquine Delivery Application, El-Hammadi et al. (2020) Polymers 12(11):2522. ]

2-Hydroxypropyl methacrylate (HPMA) is a colorless liquid monomer with the chemical formula C7H12O3. It is an ester formed by the reaction of methacrylic acid and 2-hydroxypropane (propylene glycol). HPMA plays a significant role in scientific research due to its use as a building block in the synthesis of various functional polymers [].


Molecular Structure Analysis

The key feature of HPMA's structure is the combination of a methacrylate group (CH2=C(CH3)COOCH2-) and a hydroxyl group (OH-) attached to a propyl chain (CH2CH(CH3)OH). The methacrylate group allows HPMA to readily undergo polymerization reactions, while the hydroxyl group provides a site for further chemical modifications, making it a versatile building block for diverse polymers [].


Chemical Reactions Analysis

Synthesis

HPMA is typically synthesized by reacting methacrylic acid with 2-hydroxypropane in the presence of an acid catalyst.

CH2=C(CH3)COOH + HOCH2CH(CH3)OH -> CH2=C(CH3)COOCH2CH(CH3)OH + H2O

Polymerization

HPMA readily undergoes polymerization reactions, either alone (homopolymerization) or with other monomers (copolymerization), to form various functional polymers. These polymers find applications in drug delivery, coatings, and hydrogels [].

Decomposition

Under high temperatures or in the presence of strong acids or bases, HPMA can decompose into methacrylic acid, 2-hydroxypropane, and other smaller molecules [].

Physical and Chemical Properties

  • Formula: C7H12O3
  • Molecular Weight: 132.17 g/mol
  • Boiling Point: 240 °C
  • Melting Point: Below -20 °C []
  • Solubility: Soluble in water, most organic solvents []
  • Density: 1.03 g/cm³ []
  • Stability: Stable under normal storage conditions []

Mechanism of Action (Not Applicable)

HPMA itself does not have a specific biological function. However, polymers derived from HPMA can exhibit various functionalities depending on the attached groups and their interactions within biological systems [].

Physical Description

Crystals or white crystalline solid. (NTP, 1992)
Liquid

Color/Form

Clear liquid

XLogP3

1

Flash Point

250 °F (open cup)
121 °C (Cleveland open cup)

Density

1.066 @ 25 °C/16 °C

LogP

0.97 (LogP)

Odor

Slight acrylic odo

Melting Point

430 to 433 °F (NTP, 1992)
-89 °C

GHS Hazard Statements

Aggregated GHS information provided by 220 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

923-26-2
27813-02-1
25703-79-1
9086-85-5

Associated Chemicals

2-Hydroxypropyl methacrylate;923-26-2

Wikipedia

2-hydroxypropyl methacrylate

Methods of Manufacturing

ADDITION OF PROPYLENE OXIDE TO METHACRYLIC ACID WITH A BASE AS CATALYST
Hydroxyalkyl methacrylates are prepared by the addition of methacrylic acid to the epoxide ring of alkylene oxides to form hydroxyalkyl methacrylates, ie, beta-hydroxyethyl and hydroxypropyl methacrylate. Oxides other than ethylene oxide give isomeric products; commercial hydroxypropyl methyacrylate has about a 2-to-1 ratio of 2-hydroxypropyl methacrylate to 1-methyl-2-hydroxyethyl methacrylate. Effective catalysts include tertiary amines, anion-exchange resins, ferric chloride, and lithium methacrylate.
The methacrylates can be synthesized by catalytic oxidation of isobutylene and subsequent esterification with the appropriate alcohol, or by reacting acetone with hydrocyanic acid and subsequent esterification in sulfuric acid with the appropriate alcohol. /Methacrylic esters/

General Manufacturing Information

(golf club)
Adhesive manufacturing
All other basic organic chemical manufacturing
Electrical equipment, appliance, and component manufacturing
Miscellaneous manufacturing
Paint and coating manufacturing
Plastic material and resin manufacturing
Wood product manufacturing
2-Propenoic acid, 2-methyl-, monoester with 1,2-propanediol: ACTIVE
2-Propenoic acid, 2-methyl-, 2-hydroxypropyl ester: ACTIVE
2-Propenoic acid, 2-methyl-, 2-hydroxypropyl ester, homopolymer: INACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).
METHYL METHACRYLATE, AND IN GENERAL THE METHACRYLIC ESTERS, POLYMERIZE MUCH LESS READILY THAN THE CORRESPONDING ORDINARY ACRYLATES. NONE THE LESS, THEY ARE STABILIZED BY ADDING HYDROQUINONE OR PYROGALLOL, PARTICULARLY IN THE PRESENCE OF METALLIC COPPER. /METHACRYLATES/

Analytic Laboratory Methods

Thin-layer chromatography (TLC), polarography, and spectrometry are used for soln measurements. Methacrylates in air have been analyzed by TLC, polarography, and colorimetry. Polarography has been used for determination of any residual monomer in the polymer. A variety of spectroscopic techniques, eg, NMR, IR, and Raman spectroscopy also have been used, particularly for analysis of surgical cements and dental restorative resins. /Methacrylic acid & derivatives/

Storage Conditions

Temp during storage must be kept low to minimize formation of peroxides and other oxidation products. ... Storage temp below 30 °C are recommended for the polyfunctional methacrylates. ... The methacrylate monomers should not be stored for longer than one year. Shorter storage times are recommended for the aminomethacrylates, ie, three months, and the polyfunctional methacrylates, ie, six months. Many of these cmpd are sensitive to UV light and should, therefore, be stored in the dark. The methacrylic esters may be stored in mild steel, stainless steel, or aluminum. /Methacrylic acid & derivatives/

Dates

Modify: 2023-08-19

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